艾皮他隆乙酸酯

描述

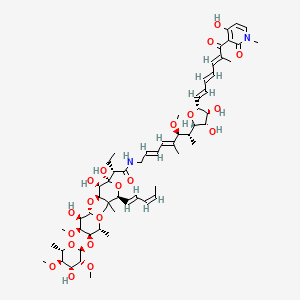

Epitalon acetate is a synthetic peptide known for its potential anti-aging properties. It is a tetrapeptide with the amino acid sequence alanine-glutamic acid-aspartic acid-glycine. This compound was identified as the active component of a bovine pineal gland extract called epithalamin. Epitalon acetate has gained attention for its ability to activate telomerase, an enzyme that elongates telomeres, thereby potentially extending the lifespan of cells .

科学研究应用

抗衰老与延寿

艾皮他隆是一种合成肽,也是一种潜在的抗衰老化合物 {svg_1}. 它似乎通过提高人成纤维细胞体外端粒酶活性来诱导端粒延长 {svg_2}. 艾皮他隆对端粒的延长足以超越人胎儿成纤维细胞细胞培养中的海弗利克极限 {svg_3}.

睡眠增强

据报道,艾皮他隆可以促进深度睡眠 {svg_4}. 但是,其增强睡眠的确切机制尚不清楚,需要进一步研究。

疾病预防

据信艾皮他隆可以延缓与年龄相关的疾病 {svg_5}. 研究发现,它可以降低衰老小鼠染色体畸变的发生率 {svg_6},这与端粒长度增加一致 {svg_7}.

抗氧化活性

研究发现,艾皮他隆可以增加衰老大鼠抗氧化酶超氧化物歧化酶、谷胱甘肽过氧化物酶和谷胱甘肽-S-转移酶的活性 {svg_8}. 这表明它可能在抵抗氧化应激方面发挥作用。

皮肤健康改善

据报道,艾皮他隆可以改善皮肤健康 {svg_9}. 它似乎体外抑制衰老皮肤成纤维细胞中MMP9蛋白的合成 {svg_10}, 这可能会

作用机制

Target of Action

Epitalon Acetate, also known as Epithalon or Epithalone, is a synthetic version of the tetrapeptide Epithalamin . Its primary target is telomerase , a natural enzyme that helps cells reproduce telomeres, the protective parts of our DNA . This allows the replication of our DNA so the body can grow new cells and rejuvenate old ones .

Mode of Action

Epitalon Acetate regulates the cell cycle through the up-regulation of telomerase activity . By upregulating telomerase activity, it allows all the cells in the body to be maintained due to inhibiting the shortening of telomeres . This process is fundamentally involved in the aging process .

Biochemical Pathways

Epitalon Acetate affects several biochemical pathways. It has been shown to exert an antioxidant effect , which is implicated in the slowing of the aging process because cytotoxicity due to reactive oxygen species can lead to damaging DNA, leading to cellular death and/or mutations leading to the formation of cancerous cells . It also plays a key role in the regulation of important biomolecules such as cytokines, C-reactive protein, and other acute phase reactants to attenuate the inflammatory response .

Pharmacokinetics

It is known that the n-acetylation of epitalon provides several advantages: increased stability, improved solubility, better bioavailability, altered affinity for specific receptors, and reduced likelihood of eliciting an immune response . These properties make N-Acetyl Epitalon more commonly used for nasal or oral administration .

Result of Action

Epitalon Acetate has a vast amount of effects on the body. It has been shown to have distinctive anti-aging and anti-tumor activity across many animal and human studies . It has also been reported to show significant anti-tumor effects in breast and colorectal cancer by inhibiting carcinogenic receptor expression and attenuation of metastasis . Furthermore, it has been reported to play a key role in the regulation of important biomolecules such as cytokines, C-reactive protein, and other acute phase reactants to attenuate the inflammatory response .

Action Environment

It is known that epitalon acts as an antioxidant and increases the resistance to stress This suggests that environmental factors that increase oxidative stress could potentially influence the action, efficacy, and stability of Epitalon Acetate

生化分析

Biochemical Properties

Epitalon acetate plays a crucial role in biochemical reactions. It induces telomere elongation via increased telomerase activity in human somatic cells . This has implications for cell health, longevity, and potentially even age-related diseases . It also stimulates melatonin production, helping to regulate sleep cycles .

Cellular Effects

Epitalon acetate has significant effects on various types of cells and cellular processes. It influences cell function by inducing telomere elongation, which allows cells to maintain their health and longevity . It also appears to inhibit the synthesis of the MMP9 protein in aging skin fibroblasts .

Molecular Mechanism

The molecular mechanism of Epitalon acetate involves the upregulation of telomerase activity, which leads to the elongation of telomeres . This process allows all the cells in the body to be maintained due to inhibiting the shortening of telomeres, which are fundamentally involved in the aging process .

Temporal Effects in Laboratory Settings

In laboratory settings, Epitalon acetate has shown to have long-term effects on cellular function. It surpasses the Hayflick limit in a cell culture of human fetal fibroblast cells, extending their proliferative potential . This suggests that Epitalon acetate may have a significant impact on the stability and degradation of cells over time.

Dosage Effects in Animal Models

The effects of Epitalon acetate vary with different dosages in animal models

Metabolic Pathways

Epitalon acetate is involved in several metabolic pathways. It plays a role in the regulation of glucose and lipid metabolism

准备方法

Synthetic Routes and Reaction Conditions

Epitalon acetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Epitalon acetate involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain a stable powder form .

属性

IUPAC Name |

acetic acid;(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9.C2H4O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;1-2(3)4/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);1H3,(H,3,4)/t6-,7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJOFRXDMYAPDF-WQYNNSOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

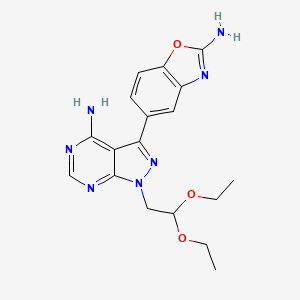

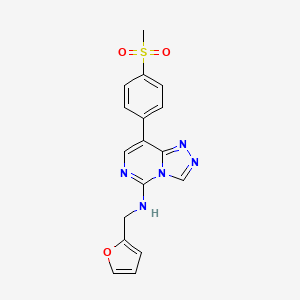

![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B607272.png)